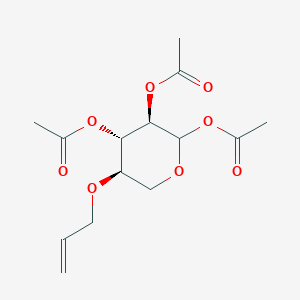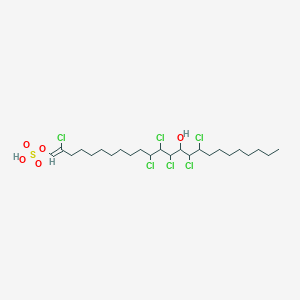
4-O-Allylxylopyranose triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Allylxylopyranose triacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of xylopyranose, a type of sugar molecule, and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-O-Allylxylopyranose triacetate is not fully understood. However, it is believed to interact with biological molecules, including proteins and enzymes, through hydrogen bonding and other interactions. This interaction can lead to changes in the activity of these molecules, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its interaction with biological molecules. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions. It has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-O-Allylxylopyranose triacetate in lab experiments include its stability, solubility, and ability to interact with biological molecules. However, its synthesis can be challenging, and it may not be readily available for use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for the study of 4-O-Allylxylopyranose triacetate. One area of research is the development of new drugs and therapeutics based on its structure and interactions with biological molecules. Additionally, the synthesis method can be optimized further to increase the yield and purity of the product. The mechanism of action of this compound can also be studied in more detail to better understand its effects on cellular processes. Finally, its potential applications in other fields, such as materials science and nanotechnology, can be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential and to develop new applications based on its structure and interactions with biological molecules.
Métodos De Síntesis
The synthesis of 4-O-Allylxylopyranose triacetate involves the reaction of xylopyranose with allyl alcohol and acetic anhydride. This reaction results in the formation of the triacetate derivative of xylopyranose. The synthesis method has been optimized by researchers to increase the yield and purity of the product.
Aplicaciones Científicas De Investigación
4-O-Allylxylopyranose triacetate has been studied extensively for its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, including glycoconjugates and glycosides. It has also been used in the development of new drugs and therapeutics due to its ability to interact with biological molecules.
Propiedades
Número CAS |
140222-17-9 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
[(3R,4S,5R)-2,3-diacetyloxy-5-prop-2-enoxyoxan-4-yl] acetate |
InChI |
InChI=1S/C14H20O8/c1-5-6-18-11-7-19-14(22-10(4)17)13(21-9(3)16)12(11)20-8(2)15/h5,11-14H,1,6-7H2,2-4H3/t11-,12+,13-,14?/m1/s1 |
Clave InChI |
IWTRNBRXGUIOPT-RBKKPWLPSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H](COC([C@@H]1OC(=O)C)OC(=O)C)OCC=C |
SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC(=O)C)OCC=C |
SMILES canónico |
CC(=O)OC1C(COC(C1OC(=O)C)OC(=O)C)OCC=C |
Sinónimos |
4-O-allyl-D-xylopyranose 4-O-allylxylopyranose 4-O-allylxylopyranose triacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B235530.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)

